molecular formula C12H4Cl4O2 B1206309 1,2,7,8-Tetrachlorodibenzo-P-dioxin CAS No. 34816-53-0

1,2,7,8-Tetrachlorodibenzo-P-dioxin

Cat. No.: B1206309
CAS No.: 34816-53-0
M. Wt: 322 g/mol
InChI Key: YDZCLBKUTXYYKS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 1,2,7,8-Tetrachlorodibenzo-P-dioxin (TCDD) is the aryl hydrocarbon (AH) receptor . This receptor is a transcription factor present in all cells and is involved in the expression of genes .

Mode of Action

TCDD and dioxin-like compounds act via the AH receptor . It has been shown that high doses of TCDD either increase or decrease the expression of several hundred genes in rats . Genes of enzymes activating the breakdown of foreign and often toxic compounds are classic examples of such genes .

Biochemical Pathways

A new fungus strain was isolated from activated sludge of Dagu Drainage River in Tianjin which was able to degrade 2,3,7,8-TCDD in the medium . The fungus strain degraded 2,3,7,8-TCDD to form intermediates, they were 4,5-Dichloro-1,2-benzoquinone, 4,5-Dichlorocatechol, 2-Hydrooxy-1,4-benzoquinone, 1,2,4-Trihydroxybenzene and β-ketoadipic acid .

Pharmacokinetics

TCDD is a persistent organic pollutant . It is usually formed as an unwanted product in burning processes of organic materials or as a side product in organic synthesis . It is a colorless solid with no distinguishable odor at room temperature . Its solubility in water is 0.2 µg/L .

Result of Action

TCDD exposure promotes immunosuppression via modulations in the cecal metabolome . It can induce lymphocyte apoptosis, inhibit the production of cytotoxic T cells, and promote the high expression of immune suppressor factors . TCDD can also invade DNA molecules, induce mutations, and thus have teratogenic and carcinogenic effects .

Action Environment

TCDD is a persistent environmental contaminant . Because of their hydrophobic nature and resistance towards metabolism, these chemicals persist and bioaccumulate in fatty tissues of animals and humans . The Stockholm International Peace Research Institute considers dioxin as a potential military poison for several reasons, including its high toxicity to mammals, long disease course, damage that is long-term and incurable, and highly stable properties .

Biochemical Analysis

Biochemical Properties

1,2,7,8-Tetrachlorodibenzo-P-dioxin exerts its biochemical effects primarily through interaction with the aryl hydrocarbon receptor (AhR), a ligand-dependent transcription factorThis binding leads to the transcriptional activation or repression of various genes involved in xenobiotic metabolism, cell cycle regulation, and immune responses .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It disrupts cell signaling pathways, alters gene expression, and affects cellular metabolism. In immune cells, this compound suppresses humoral immune responses by inhibiting B cell differentiation and immunoglobulin production. In epithelial cells, it impairs the intestinal epithelial barrier, leading to increased intestinal permeability and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the aryl hydrocarbon receptor (AhR). Upon binding, the AhR-1,2,7,8-Tetrachlorodibenzo-P-dioxin complex translocates to the nucleus, where it interacts with the AhR nuclear translocator (ARNT). This complex then binds to dioxin response elements (DREs) in the promoter regions of target genes, leading to changes in gene expression. These changes include the upregulation of cytochrome P450 enzymes involved in xenobiotic metabolism and the downregulation of genes involved in cell cycle regulation and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Short-term exposure to this compound induces acute toxicity, including hepatotoxicity, immunosuppression, and developmental toxicity. Long-term exposure leads to chronic effects such as carcinogenesis, endocrine disruption, and reproductive toxicity. The stability and persistence of this compound in biological systems contribute to its long-term effects .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. Low doses of this compound can cause subtle changes in gene expression and immune function, while high doses result in severe toxicity, including wasting syndrome, thymic atrophy, and lethality. Threshold effects have been observed, where certain doses of this compound trigger specific toxic responses .

Metabolic Pathways

This compound is metabolized primarily by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. These enzymes catalyze the hydroxylation of this compound, leading to the formation of more water-soluble metabolites that can be excreted from the body. The high lipophilicity of this compound allows it to persist in adipose tissues, leading to prolonged exposure and bioaccumulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion due to its lipophilic nature. It accumulates in lipid-rich tissues such as adipose tissue, liver, and skin. The aryl hydrocarbon receptor (AhR) plays a crucial role in mediating the cellular uptake and distribution of this compound. Upon binding to AhR, this compound is transported to the nucleus, where it exerts its toxic effects .

Subcellular Localization

Within cells, this compound is primarily localized in the cytoplasm and nucleus. The binding of this compound to the aryl hydrocarbon receptor (AhR) facilitates its translocation to the nucleus, where it interacts with DNA and regulates gene expression. The subcellular localization of this compound is critical for its biological activity and toxicity .

Properties

IUPAC Name

1,2,7,8-tetrachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O2/c13-5-1-2-8-12(11(5)16)18-10-4-7(15)6(14)3-9(10)17-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZCLBKUTXYYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC3=CC(=C(C=C3O2)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073478
Record name 1,2,7,8-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34816-53-0
Record name 1,2,7,8-Tetrachlorodibenzo-p-dioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34816-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,7,8-Tetrachlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034816530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,7,8-Tetrachlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,7,8-TETRACHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61CLS478M1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens to 1,2,7,8-TCDD once it enters an organism?

A: Research using radiolabeled 1,2,7,8-TCDD in a ruminating Holstein calf demonstrated that after oral administration, the compound is primarily excreted through feces (81.6% of the dose) with a smaller proportion excreted in urine (10.6%). [] The study also revealed that 1,2,7,8-TCDD accumulated in various tissues, with the highest concentrations found in the intestines, rumen, liver, and carcass. [] This indicates that while a significant portion is eliminated, 1,2,7,8-TCDD can persist in certain tissues.

Q2: Are there any noticeable differences in how 1,2,7,8-TCDD is distributed within different species?

A: Studies comparing 1,2,7,8-TCDD distribution in calves and common carp highlight some key differences. In carp, visceral fat was identified as the primary site of accumulation, followed by the liver. [] This contrasts with the calf study, where intestinal tissues showed the highest concentrations. [] These findings suggest that species-specific physiological factors influence the distribution and accumulation of 1,2,7,8-TCDD.

Q3: Does 1,2,7,8-TCDD undergo any metabolic transformations within the body?

A: Both the calf and carp studies provide evidence of 1,2,7,8-TCDD metabolism. The calf study identified a hydroxylated metabolite in the plasma, raising concerns about potential interference with thyroid hormone homeostasis. [] Research in carp revealed the presence of at least three metabolites in bile, with the parent compound representing only a small fraction of the total radioactive material. [] These findings demonstrate that while 1,2,7,8-TCDD is considered persistent, it can undergo metabolic transformations, potentially leading to the formation of metabolites with different toxicological properties.

Q4: How do the physicochemical properties of 1,2,7,8-TCDD influence its distribution in food products?

A: A study investigating the distribution of various contaminants in fortified milk revealed a correlation between a compound's lipophilicity and its distribution between skim milk and fat, as well as between curd and whey. [] Given that 1,2,7,8-TCDD is highly lipophilic, this research suggests that it would likely be concentrated in the fat fraction of milk. This information is crucial for understanding the potential human health risks associated with the consumption of contaminated dairy products.

Q5: What are the environmental implications of 1,2,7,8-TCDD's persistence and potential for bioaccumulation?

A: The studies highlighting the persistence of 1,2,7,8-TCDD in animal tissues and its presence in various compartments of milk underscore the potential for this compound to bioaccumulate in the environment and enter the food chain. [, , ] This bioaccumulation poses a significant ecological risk, as top predators, including humans, can be exposed to higher concentrations of 1,2,7,8-TCDD through the consumption of contaminated food sources.

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